molecular formula C18H26I2N6O4S B14407266 2-[1-(4-Iodophenyl)ethyl]guanidine;sulfuric acid CAS No. 87862-33-7

2-[1-(4-Iodophenyl)ethyl]guanidine;sulfuric acid

Cat. No.: B14407266
CAS No.: 87862-33-7
M. Wt: 676.3 g/mol
InChI Key: SDRULSHZTYVELG-UHFFFAOYSA-N
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Description

2-[1-(4-Iodophenyl)ethyl]guanidine;sulfuric acid is a chemical compound that combines the properties of guanidine and an iodinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Iodophenyl)ethyl]guanidine typically involves the reaction of an amine with an activated guanidine precursor. Thiourea derivatives are commonly used as guanidylating agents, often in the presence of coupling reagents or metal-catalyzed guanidylation . Another efficient method involves the use of S-methylisothiourea as a guanidylating agent .

Industrial Production Methods

Industrial production of guanidine derivatives often employs scalable methods such as copper-catalyzed cross-coupling chemistry or the use of cyanamides that react with derivatized amines . These methods are chosen for their efficiency and ability to produce high yields under mild conditions.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Iodophenyl)ethyl]guanidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated quinones, while nucleophilic substitution can produce various substituted guanidines .

Comparison with Similar Compounds

Similar Compounds

    Guanidine: A basic compound with similar hydrogen bonding capabilities.

    Phenylguanidine: Contains a phenyl group instead of an iodinated aromatic ring.

    Iodophenylguanidine: Similar structure but lacks the ethyl linkage.

Uniqueness

2-[1-(4-Iodophenyl)ethyl]guanidine is unique due to the presence of both an iodinated aromatic ring and a guanidine group. This combination enhances its ability to interact with biological targets and makes it a versatile compound for various applications .

Properties

CAS No.

87862-33-7

Molecular Formula

C18H26I2N6O4S

Molecular Weight

676.3 g/mol

IUPAC Name

2-[1-(4-iodophenyl)ethyl]guanidine;sulfuric acid

InChI

InChI=1S/2C9H12IN3.H2O4S/c2*1-6(13-9(11)12)7-2-4-8(10)5-3-7;1-5(2,3)4/h2*2-6H,1H3,(H4,11,12,13);(H2,1,2,3,4)

InChI Key

SDRULSHZTYVELG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)I)N=C(N)N.CC(C1=CC=C(C=C1)I)N=C(N)N.OS(=O)(=O)O

Origin of Product

United States

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